Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
CAS No.: 1134603-63-6
Cat. No.: VC8049178
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134603-63-6 |
|---|---|
| Molecular Formula | C8H15NO2S |
| Molecular Weight | 189.28 g/mol |
| IUPAC Name | methyl 2-amino-2-(thian-4-yl)acetate |
| Standard InChI | InChI=1S/C8H15NO2S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 |
| Standard InChI Key | CAQGEFRXSFRKJL-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1CCSCC1)N |
| Canonical SMILES | COC(=O)C(C1CCSCC1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate has the molecular formula C₈H₁₅NO₂S and a molecular weight of 189.28 g/mol . The structure comprises a tetrahydrothiopyranyl ring (a sulfur-containing six-membered ring) attached to an amino-acetate moiety via a methyl ester group. This configuration introduces both polar and non-polar regions, influencing its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂S | |
| Molecular Weight | 189.28 g/mol | |
| CAS Number | 1134603-63-6 | |
| Hazard Statements | H302, H315, H319, H335 |
Stereochemical Considerations
The compound contains one stereocenter at the amino-bearing carbon, enabling enantiomeric forms. Patents highlight the importance of enantiopure synthesis for pharmacological applications, as seen in deuterated analogs of monoamine reuptake inhibitors . For instance, enantiomeric excess (>90%) is often targeted to optimize drug efficacy and reduce off-target effects .
Synthesis and Manufacturing
Synthetic Routes
While explicit details of its synthesis are scarce in public records, analogous compounds in patent literature suggest multi-step routes involving:
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Ring Formation: Cyclization of mercapto-alcohols to form the tetrahydrothiopyranyl core.
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Amino-Acid Conjugation: Coupling the core with protected amino acids via esterification or amidation .
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Deuteration (Optional): Selective deuteration at labile hydrogens to enhance metabolic stability, a strategy employed in related compounds .
Industrial-Scale Production
The compound is classified as a "laboratory chemical" and "manufacturing intermediate" , implying its use in small-scale pharmaceutical synthesis. Current Good Manufacturing Practices (cGMP) would require rigorous purification via chromatography or crystallization to achieve ≥95% purity, as noted in safety documentation .
Pharmacological and Industrial Applications
Role in Drug Development
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is structurally analogous to deuterated phenethylamines described in patent US 7,456,317 B2 . These analogs inhibit serotonin and norepinephrine reuptake, with deuterium substitution at the methylenedioxy moiety improving pharmacokinetics:
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Extended Half-Life: Deuterium’s kinetic isotope effect reduces CYP450-mediated metabolism, increasing T₁/₂ by 20–40% .
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Lower Cmax: Reduced peak plasma concentrations decrease dose-dependent toxicity .
Table 2: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Analogs
| Parameter | Non-Deuterated Analog | Deuterated Analog | Improvement |
|---|---|---|---|
| Half-Life (T₁/₂) | 12 hours | 16 hours | +33% |
| Cmax (ng/mL) | 450 | 320 | -29% |
| MED (mg/day) | 50 | 35 | -30% |
Broader Industrial Use
Beyond pharmacology, the compound’s thiopyranyl group makes it a candidate for:
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Ligand Design: Coordination with transition metals in catalysis.
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Polymer Modification: Introducing sulfur moieties to enhance material stability.
Regulatory and Environmental Considerations
Environmental Impact
Future Research Directions
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Metabolic Studies: Elucidating cytochrome P450 interactions to refine deuteration strategies.
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Formulation Development: Enhancing bioavailability through prodrug approaches or nanoparticle delivery.
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Toxicology Profiling: Long-term carcinogenicity and genotoxicity assessments.
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